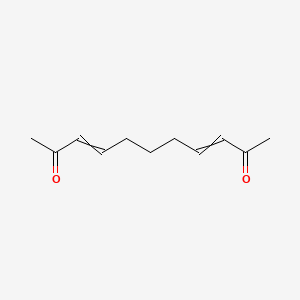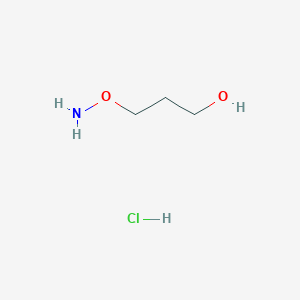![molecular formula C18H20N2O2S2 B12567851 N~1~,N~2~-Bis[2-(phenylsulfanyl)ethyl]ethanediamide CAS No. 191980-39-9](/img/structure/B12567851.png)
N~1~,N~2~-Bis[2-(phenylsulfanyl)ethyl]ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~2~-Bis[2-(phenylsulfanyl)ethyl]ethanediamide is an organic compound with a unique structure characterized by the presence of phenylsulfanyl groups attached to an ethanediamide backbone
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von N1,N~2~-Bis[2-(Phenylsulfanyl)ethyl]ethanediamid beinhaltet typischerweise die Reaktion von Ethanediamid mit Phenylsulfanyl-Ethyl-Derivaten unter kontrollierten Bedingungen. Eine übliche Methode beinhaltet die Verwendung einer Base wie Natriumhydrid, um das Ethanediamid zu deprotonieren, gefolgt von der Zugabe von Phenylsulfanyl-Ethylhalogeniden, um das gewünschte Produkt zu bilden .
Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab, mit Optimierungen für Ausbeute und Reinheit. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern .
Analyse Chemischer Reaktionen
Arten von Reaktionen: N1,N~2~-Bis[2-(Phenylsulfanyl)ethyl]ethanediamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Phenylsulfanyl-Gruppen können mit Oxidationsmitteln wie Wasserstoffperoxid oder m-Chlorperbenzoesäure zu Sulfoxiden oder Sulfonen oxidiert werden.
Reduktion: Die Verbindung kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid zu Thiol-Derivaten reduziert werden.
Substitution: Die Phenylsulfanyl-Gruppen können durch nukleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Wasserstoffperoxid, m-Chlorperbenzoesäure.
Reduktion: Lithiumaluminiumhydrid.
Substitution: Nukleophile wie Amine oder Alkoxide.
Hauptsächlich gebildete Produkte:
Oxidation: Sulfoxide, Sulfone.
Reduktion: Thiol-Derivate.
Substitution: Verschiedene substituierte Ethanediamid-Derivate.
Wissenschaftliche Forschungsanwendungen
N~1~,N~2~-Bis[2-(Phenylsulfanyl)ethyl]ethanediamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und als Ligand in der Koordinationschemie verwendet.
Biologie: Wird auf sein Potenzial als Inhibitor bestimmter Enzyme und als Sonde für die Untersuchung biologischer Pfade untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften, einschließlich entzündungshemmender und krebshemmender Aktivitäten, untersucht.
5. Wirkmechanismus
Der Wirkmechanismus von N1,N~2~-Bis[2-(Phenylsulfanyl)ethyl]ethanediamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Phenylsulfanyl-Gruppen können starke Wechselwirkungen mit den aktiven Zentren von Enzymen eingehen und deren Aktivität hemmen. Darüber hinaus kann die Verbindung Signalwege modulieren, indem sie an Rezeptoren bindet und deren Funktion verändert .
Ähnliche Verbindungen:
N,N’-Bis(2-Hydroxyethyl)oxamid: Ähnliche Rückgratstruktur, jedoch mit Hydroxyethyl-Gruppen anstelle von Phenylsulfanyl-Gruppen.
N,N’-Bis(2-Ethylphenyl)ethanediamid: Enthält Ethylphenyl-Gruppen anstelle von Phenylsulfanyl-Gruppen.
Einzigartigkeit: N1,N~2~-Bis[2-(Phenylsulfanyl)ethyl]ethanediamid ist einzigartig durch das Vorhandensein von Phenylsulfanyl-Gruppen, die dem Stoff einzigartige chemische und biologische Eigenschaften verleihen. Diese Gruppen verbessern die Fähigkeit der Verbindung, mit biologischen Zielstrukturen zu interagieren, und liefern einzigartige Reaktivität bei chemischen Transformationen .
Wirkmechanismus
The mechanism of action of N1,N~2~-Bis[2-(phenylsulfanyl)ethyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfanyl groups can form strong interactions with the active sites of enzymes, inhibiting their activity. Additionally, the compound can modulate signaling pathways by binding to receptors and altering their function .
Vergleich Mit ähnlichen Verbindungen
N,N’-Bis(2-hydroxyethyl)oxamide: Similar backbone structure but with hydroxyethyl groups instead of phenylsulfanyl groups.
N,N’-Bis(2-ethylphenyl)ethanediamide: Contains ethylphenyl groups instead of phenylsulfanyl groups.
Uniqueness: N1,N~2~-Bis[2-(phenylsulfanyl)ethyl]ethanediamide is unique due to the presence of phenylsulfanyl groups, which impart distinct chemical and biological properties. These groups enhance the compound’s ability to interact with biological targets and provide unique reactivity in chemical transformations .
Eigenschaften
CAS-Nummer |
191980-39-9 |
|---|---|
Molekularformel |
C18H20N2O2S2 |
Molekulargewicht |
360.5 g/mol |
IUPAC-Name |
N,N'-bis(2-phenylsulfanylethyl)oxamide |
InChI |
InChI=1S/C18H20N2O2S2/c21-17(19-11-13-23-15-7-3-1-4-8-15)18(22)20-12-14-24-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,19,21)(H,20,22) |
InChI-Schlüssel |
BHMJZIAQNMIVRN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)SCCNC(=O)C(=O)NCCSC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-benzyl-4-[2-(4-fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B12567784.png)
![3-(Dimethylamino)-1-[2-(hydroxymethoxy)phenyl]propan-1-one](/img/structure/B12567786.png)
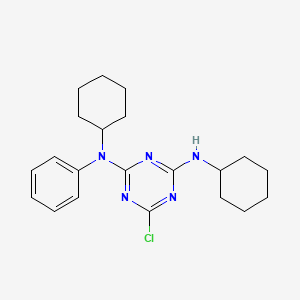
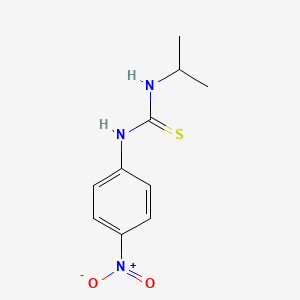
![2,9-Bis[(methylsulfanyl)methyl]-1,10-phenanthroline](/img/structure/B12567814.png)
![lithium;2-methyl-3H-cyclopenta[a]naphthalen-3-ide](/img/structure/B12567817.png)

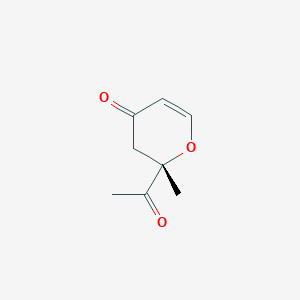
![N~1~-[7-(4-Methoxyphenyl)-1,6-naphthyridin-5-yl]butane-1,4-diamine](/img/structure/B12567849.png)
![3-Azabicyclo[4.1.0]hepta-1(7),2,4-triene](/img/structure/B12567857.png)

![Methanone, bis[4-(4-bromobutoxy)phenyl]-](/img/structure/B12567866.png)
